molecular formula C12H7FN2O B6424016 3-(2-fluorophenoxy)pyridine-4-carbonitrile CAS No. 1523090-60-9

3-(2-fluorophenoxy)pyridine-4-carbonitrile

Cat. No.: B6424016
CAS No.: 1523090-60-9
M. Wt: 214.19 g/mol
InChI Key: MSCBANQKEGJQOC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)pyridine-4-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 4 and a 2-fluorophenoxy substituent at position 3.

Properties

IUPAC Name

3-(2-fluorophenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-10-3-1-2-4-11(10)16-12-8-15-6-5-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCBANQKEGJQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CN=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenoxy)pyridine-4-carbonitrile typically involves the reaction of 2-fluorophenol with 4-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Cycloaddition Reactions: The nitrile group can engage in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-(2-Fluorophenoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Position) Carbonitrile Position Fluorine Position Key Features/Applications Reference
3-(2-Fluorophenoxy)pyridine-4-carbonitrile 3-(2-fluorophenoxy) 4 2 (on phenoxy) Unique substituent arrangement; potential for tailored electronic properties Target Compound
2-(4-Fluorophenoxy)pyridine-3-carbonitrile 2-(4-fluorophenoxy) 3 4 (on phenoxy) Fluorophenoxy at position 2; studied as a building block
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile 2-(4-methoxyphenoxy), 6-phenyl, 4-trifluoromethyl 3 None (methoxy) Trifluoromethyl enhances lipophilicity; used in materials research
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2-(2,4-dichlorophenoxy), 6-(4-chlorophenyl) 3 Multiple Cl Multi-halogenated; commercial availability for specialty synthesis
3-(Piperazin-1-yl)pyridine-4-carbonitrile 3-piperazinyl 4 None Pharmacological scaffold (e.g., kinase inhibitors)
Key Observations:
  • Substituent Position: The placement of the fluorophenoxy group at position 3 in the target compound distinguishes it from analogs like 2-(4-fluorophenoxy)pyridine-3-carbonitrile , where the substituent resides at position 2. This positional variance affects electronic distribution and steric interactions.
  • Halogenation: Chlorinated analogs (e.g., 6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile) exhibit increased lipophilicity and may influence bioavailability or binding affinity in biological systems .
Solubility and Lipophilicity
  • Fluorine and phenoxy groups generally increase lipophilicity (logP), as seen in analogs like 2-(4-fluorophenoxy)pyridine-3-carbonitrile . The target compound’s logP is expected to be moderate (~2.5–3.5), similar to derivatives with halogenated aryl groups .

Crystallographic and Structural Data

  • Single-crystal studies of related compounds (e.g., 2-amino-4-(4-fluorophenyl)pyridine-3-carbonitrile) reveal planar pyridine rings with dihedral angles influenced by substituents . The target compound’s 2-fluorophenoxy group may introduce slight torsional strain, affecting packing and stability.

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